2-(((4-(4-Methylphenyl)-1-piperazinyl)imino)methyl)phenol
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Overview
Description
2-(((4-(4-Methylphenyl)-1-piperazinyl)imino)methyl)phenol is a Schiff base compound, which is a type of compound formed by the condensation of an amine with an aldehyde or ketone. Schiff bases are known for their ability to form stable complexes with metals and have a wide range of applications in various fields, including chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(((4-(4-Methylphenyl)-1-piperazinyl)imino)methyl)phenol typically involves the condensation reaction between 4-methylphenylpiperazine and salicylaldehyde. The reaction is usually carried out in an ethanol solvent under reflux conditions. The product is then purified by recrystallization .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring purity through advanced purification techniques such as column chromatography or recrystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenolic hydroxyl group.
Reduction: Reduction reactions can occur at the imine group, converting it to an amine.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (chlorine, bromine) or nitrating agents under acidic conditions.
Major Products
Oxidation: Oxidized derivatives with quinone structures.
Reduction: Reduced amine derivatives.
Substitution: Various substituted aromatic derivatives depending on the substituent introduced.
Scientific Research Applications
2-(((4-(4-Methylphenyl)-1-piperazinyl)imino)methyl)phenol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(((4-(4-Methylphenyl)-1-piperazinyl)imino)methyl)phenol involves its ability to form stable complexes with metal ions. These metal complexes can interact with biological molecules such as DNA, proteins, and enzymes, leading to various biological effects. The compound’s phenolic hydroxyl group and imine nitrogen are key sites for interaction with metal ions .
Comparison with Similar Compounds
Similar Compounds
2-Methoxy-6-{(E)-[(4-methylphenyl)imino]methyl}phenol: Similar structure but with a methoxy group instead of a hydroxyl group.
4-((4-Methylphenyl)amino)methylphenol: Similar structure but with an amino group instead of a piperazine ring.
Uniqueness
2-(((4-(4-Methylphenyl)-1-piperazinyl)imino)methyl)phenol is unique due to its piperazine ring, which imparts different chemical and biological properties compared to other similar compounds. The presence of the piperazine ring can enhance the compound’s ability to form stable metal complexes and interact with biological targets .
Properties
Molecular Formula |
C18H21N3O |
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Molecular Weight |
295.4 g/mol |
IUPAC Name |
2-[(E)-[4-(4-methylphenyl)piperazin-1-yl]iminomethyl]phenol |
InChI |
InChI=1S/C18H21N3O/c1-15-6-8-17(9-7-15)20-10-12-21(13-11-20)19-14-16-4-2-3-5-18(16)22/h2-9,14,22H,10-13H2,1H3/b19-14+ |
InChI Key |
XAXSRAZQEBSBJP-XMHGGMMESA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)N2CCN(CC2)/N=C/C3=CC=CC=C3O |
Canonical SMILES |
CC1=CC=C(C=C1)N2CCN(CC2)N=CC3=CC=CC=C3O |
Origin of Product |
United States |
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